molecular formula C27H30O10 B1193264 [(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate

[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate

Cat. No. B1193264
M. Wt: 514.53
InChI Key: YYURFDVGAGACQP-LNMWWXTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NP-005497 is a natural inhibitor of jasmonate signaling. It targets JAR1 in Arabidopsis thaliana.

Scientific Research Applications

Spongiapyridine and Related Spongians

A study on compounds isolated from an Indonesian sponge of the genus Spongia revealed the structural and biological properties of new compounds including spongiapyridine. These compounds were evaluated for biological activity in various in vitro assays. The study found that one of the compounds modestly inhibited aromatase and induced quinone reductase 1 activity (Parrish et al., 2014).

Oxetane Formation in Organic Synthesis

Research on the formation of oxetane by 1,3-migration of the benzyloxy group in certain cations demonstrated complex chemical transformations. This work contributes to the understanding of chemical reactions involving cations and might be applied in the synthesis of complex organic molecules (Mosimann & Vogel, 2000).

Diterpenoid Structure and Reactivity

A study on the dammarenyl cation, an intermediate in the synthesis of secondary triterpene metabolites in plants, shed light on the structure and reactivity of this molecule. This research provided insights into the synthesis pathways of these metabolites and might have implications for understanding and harnessing the biosynthesis of triterpenes (Xiong et al., 2005).

Synthesis and Reactivity in Marine Lipid Hydrocarbons

A study on the synthesis of marine lipid hydrocarbons from EPA highlighted the methods and chemical pathways involved in producing naturally occurring hydrocarbons. This research contributes to the field of organic synthesis, particularly in the context of marine natural products (Holmeide et al., 2001).

properties

Product Name

[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate

Molecular Formula

C27H30O10

Molecular Weight

514.53

IUPAC Name

[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate

InChI

InChI=1S/C27H30O10/c1-11-17-15(9-10-16(29)36-23(17,5)6)19(30)24(7)18(11)20(35-14(4)28)25(8)12(2)26(24)21(31)34-13(3)27(26,33)22(32)37-25/h9-10,13,19-20,30,33H,2H2,1,3-8H3/t13-,19?,20+,24?,25+,26+,27-/m0/s1

InChI Key

YYURFDVGAGACQP-LNMWWXTOSA-N

SMILES

CC1C2(C(=O)OC3(C(C4=C(C5=C(C=CC(=O)OC5(C)C)C(C4(C2(C3=C)C(=O)O1)C)O)C)OC(=O)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NP005497;  NP 005497;  NP-005497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate
Reactant of Route 3
[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate
Reactant of Route 4
[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate
Reactant of Route 5
[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate
Reactant of Route 6
[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate

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